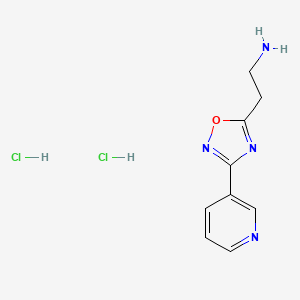

2-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine dihydrochloride

説明

特性

IUPAC Name |

2-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O.2ClH/c10-4-3-8-12-9(13-14-8)7-2-1-5-11-6-7;;/h1-2,5-6H,3-4,10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGOIGYILUTUTBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NOC(=N2)CCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine dihydrochloride is a derivative of the oxadiazole class, which has garnered attention for its diverse biological activities. Oxadiazoles are known for their potential as pharmacological agents due to their ability to interact with various biological targets. This article reviews the biological activity of this specific compound, including its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a pyridine ring and an oxadiazole moiety, which are crucial for its biological activity.

Biological Activity Overview

Recent studies have demonstrated that compounds containing the oxadiazole scaffold exhibit a range of biological activities, including:

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and fungi like Candida albicans .

- Anticancer Properties : Preliminary investigations suggest that oxadiazole derivatives may inhibit cancer cell proliferation through apoptosis induction and modulation of cell cycle progression .

- Anti-inflammatory Effects : Some studies indicate that these compounds can reduce inflammatory markers in vitro, suggesting potential use in treating inflammatory diseases .

The mechanisms through which this compound exerts its effects may include:

- Inhibition of Enzymatic Activity : The compound may act by inhibiting specific enzymes critical for bacterial survival or cancer cell growth.

- Interaction with DNA : Some oxadiazole derivatives have been reported to intercalate with DNA, disrupting replication and transcription processes.

Case Studies

Several studies have explored the biological activity of oxadiazole derivatives:

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various substituted oxadiazoles against a panel of bacterial and fungal pathogens. The results indicated that compounds with pyridine substitutions exhibited enhanced antibacterial activity compared to those without such modifications .

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Study 2: Anticancer Activity

Research on the anticancer effects of oxadiazole derivatives demonstrated significant inhibition of cell growth in various cancer cell lines. For instance, a derivative similar to our compound showed an IC50 value of 45 µM against breast cancer cells .

科学的研究の応用

Biological Activities

The oxadiazole moiety is recognized for its potential in drug development due to its ability to modulate various biological pathways. The specific applications of this compound include:

Anticancer Activity

Research indicates that oxadiazole derivatives can exhibit cytotoxic effects against cancer cell lines. For instance, studies have shown that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The incorporation of the pyridine ring enhances the interaction with biological targets, potentially increasing efficacy against specific cancer types .

Antimicrobial Properties

Oxadiazole derivatives have demonstrated antimicrobial activity against various pathogens. The presence of the pyridine ring may contribute to enhanced membrane permeability, allowing for better uptake into microbial cells. This could make the compound a candidate for developing new antibiotics or antifungal agents .

Inhibition of Enzymatic Activity

The compound has been explored as a potential inhibitor of enzymes involved in metabolic pathways. For example, some studies focus on its role as an inhibitor of indoleamine 2,3-dioxygenase (IDO1), an enzyme linked to immune regulation and cancer progression. Inhibiting IDO1 can enhance anti-tumor immunity by preventing the degradation of tryptophan, which tumors exploit to evade immune responses .

Structure-Activity Relationship (SAR)

The structure of 2-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine dihydrochloride suggests that modifications to the oxadiazole and pyridine components can significantly influence biological activity. Research into SAR has shown that varying substituents on these rings can lead to compounds with improved potency and selectivity against specific targets .

Case Studies

Several case studies highlight the effectiveness of related oxadiazole compounds:

類似化合物との比較

Structural Analogs and Key Differences

The following table summarizes critical differences between the target compound and its analogs:

Physicochemical Properties

- Solubility: Dihydrochloride salts (e.g., pyridin-3-yl and pyridin-4-yl analogs) exhibit higher aqueous solubility compared to monohydrochloride or non-salt forms .

- Stability : Pyridin-3-yl and pyridin-4-yl derivatives are stable at room temperature, while furan-containing analogs may require argon packaging due to hygroscopicity .

- Purity : Most analogs are available at ≥99% purity, with bulk quantities offered by suppliers like American Elements and CymitQuimica .

Commercial Availability and Suppliers

準備方法

Synthesis of Pyridin-3-yl-Substituted Amidoxime Intermediate

- Starting from 3-cyanopyridine, the nitrile group is converted into an amidoxime by reaction with hydroxylamine hydrochloride under basic conditions (e.g., sodium hydroxide) in a polar solvent such as methanol or acetonitrile.

- This amidoxime intermediate is crucial for subsequent cyclocondensation to form the oxadiazole ring.

Cyclocondensation to Form the 1,2,4-Oxadiazole Core

- The amidoxime reacts with carboxylic acid derivatives or anhydrides (e.g., trichloroacetic anhydride) under reflux conditions to induce cyclization, yielding the 1,2,4-oxadiazole ring fused to the pyridine moiety.

- Reaction monitoring is typically conducted by thin-layer chromatography (TLC) and confirmed by spectroscopic methods such as GC-MS and NMR.

Introduction of the Ethan-1-amine Side Chain

- The ethanamine functionality can be introduced via substitution reactions on halomethyl derivatives of the oxadiazole-pyridine intermediate.

- For example, a chloromethyl-substituted oxadiazole intermediate can be reacted with ammonia or an amine source to substitute the halide with an aminoethyl group.

- This step may be followed by purification and isolation of the free amine, which is then converted into the dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as ethanol or methanol.

Formation of the Dihydrochloride Salt

- The free base amine is dissolved in a minimal volume of solvent and treated with an excess of hydrochloric acid gas or concentrated hydrochloric acid solution.

- The resulting dihydrochloride salt precipitates out or can be crystallized by slow evaporation or cooling.

- This salt form improves the compound’s stability and solubility for further applications.

Representative Experimental Data and Conditions

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Amidoxime formation | Hydroxylamine hydrochloride, NaOH | Methanol or Acetonitrile | 0–25 °C | 2–4 hours | 70–85 | Reaction monitored by TLC; amidoxime isolated by filtration or extraction |

| Cyclocondensation | Trichloroacetic anhydride or acid chloride | Methanol or Acetonitrile | Reflux (60–110 °C) | 4–8 hours | 65–75 | Formation of 1,2,4-oxadiazole ring confirmed by IR, NMR, and GC-MS |

| Amination (halide substitution) | Ammonia or ethanamine | DMF or ethanol | Room temp to 60 °C | 6–12 hours | 60–70 | Halomethyl intermediate converted to ethanamine derivative |

| Salt formation | HCl gas or concentrated HCl | Ethanol or methanol | 0–25 °C | 1–3 hours | >90 | Dihydrochloride salt crystallized and characterized by melting point and elemental analysis |

Analytical Characterization Supporting Preparation

- Infrared Spectroscopy (IR): Characteristic bands for oxadiazole C=N stretching (~1650–1700 cm⁻¹) and C–O–C (~1150 cm⁻¹) confirm ring formation.

- Nuclear Magnetic Resonance (NMR): Proton NMR shows signals for pyridine protons (δ 7.5–9.0 ppm), methylene protons adjacent to the amine (δ ~3.5–4.5 ppm), and the amino protons (broad singlet).

- Mass Spectrometry (MS): Molecular ion peaks consistent with the expected molecular weight of the oxadiazole-pyridine ethanamine compound.

- Elemental Analysis: Confirms the presence of carbon, hydrogen, nitrogen, and chlorine consistent with the dihydrochloride salt formula.

Summary of Key Research Findings

- The cyclocondensation of amidoximes with acid derivatives is an efficient route to 1,2,4-oxadiazoles bearing pyridinyl groups.

- Halomethyl intermediates are versatile for introducing ethanamine side chains via nucleophilic substitution.

- The dihydrochloride salt form enhances compound stability and is easily prepared by acid treatment.

- Reaction yields typically range from 60% to 85% per step, with overall good purity (>95%) achievable by recrystallization and chromatographic purification.

- The synthetic route is adaptable for structural modifications on the pyridine ring or the ethanamine side chain for further medicinal chemistry exploration.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine dihydrochloride, and how can intermediates be characterized?

- Methodological Answer : The compound can be synthesized via a two-step approach: (1) Formation of the 1,2,4-oxadiazole ring by cyclizing a nitrile precursor with hydroxylamine, followed by (2) amine functionalization and dihydrochloride salt formation. Key intermediates (e.g., nitrile precursors) should be verified using NMR and NMR to confirm regioselectivity at the oxadiazole C3 position. HRMS (ESI+) is critical for validating molecular weight .

Q. How should researchers assess the purity and stability of this compound under storage conditions?

- Methodological Answer : Purity can be determined via reverse-phase HPLC (>95% by UV detection at 254 nm). Stability studies should include accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring. Hydrochloride salts are hygroscopic; store under inert gas (argon) at -20°C in desiccated amber vials to prevent hydrolysis of the oxadiazole ring .

Q. What spectroscopic techniques are optimal for structural confirmation of the oxadiazole core and pyridine substituents?

- Methodological Answer : Use NMR to identify aromatic protons on the pyridine ring (δ 8.5–9.0 ppm) and oxadiazole-linked ethylamine protons (δ 2.8–3.2 ppm). IR spectroscopy can confirm the oxadiazole C=N stretch (~1600 cm). X-ray crystallography (via SHELX refinement) resolves ambiguities in regiochemistry .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the pyridin-3-yl group in biological activity?

- Methodological Answer : Synthesize analogs with pyridine replaced by pyrazine, phenyl, or other heterocycles. Test in vitro assays (e.g., enzyme inhibition or receptor binding) and compare IC values. For example, pyridin-3-yl’s lone pair orientation may enhance hydrogen bonding with targets like PD-1/PD-L1, as seen in oxadiazole-based immunomodulators .

Q. What strategies mitigate challenges in quantifying this compound in complex matrices (e.g., plasma)?

- Methodological Answer : Develop a UPLC-MS/MS method with deuterated internal standards (e.g., d-ethylamine). Optimize extraction using solid-phase cartridges (C18) and ion-pairing agents (0.1% formic acid). Validate linearity (1–1000 ng/mL), recovery (>85%), and matrix effects (<15% CV) .

Q. How does protonation of the ethylamine group in dihydrochloride form influence solubility and crystallinity?

- Methodological Answer : Compare solubility in PBS (pH 7.4) vs. acidic buffers (pH 2.0). Dihydrochloride salts typically improve aqueous solubility but may reduce crystallinity. Use differential scanning calorimetry (DSC) to identify polymorphs and powder X-ray diffraction (PXRD) to assess amorphous content .

Q. What in vivo models are suitable for evaluating pharmacokinetics and blood-brain barrier penetration?

- Methodological Answer : Administer intravenously (IV) and orally (PO) in rodents to calculate bioavailability (F%). Brain-to-plasma ratio can be determined via terminal sampling. Oxadiazole derivatives often exhibit moderate BBB penetration due to logP ~2.5; adjust with prodrug strategies (e.g., esterification) if needed .

Data Contradictions and Resolution

Q. Discrepancies in reported yields for oxadiazole cyclization: How to troubleshoot?

- Resolution : Yields vary with nitrile reactivity (electron-deficient nitriles cyclize faster) and reaction time. For example, 4-octylphenyl nitriles achieve >70% yield in 6 hours, while sterically hindered analogs require 24 hours. Monitor by TLC (silica, ethyl acetate/hexane) and optimize microwave-assisted conditions .

Conflicting NMR data for ethylamine protons in dihydrochloride vs. free base forms

- Resolution : Protonation shifts ethylamine signals downfield (δ 3.0–3.5 ppm in dihydrochloride vs. δ 2.6–2.9 ppm in free base). Confirm via -HMBC to correlate amine protons with adjacent carbons .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。